molecular formula C7H7ClN4O B14035625 2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one

2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one

Cat. No.: B14035625
M. Wt: 198.61 g/mol
InChI Key: LTNMRFQZCJQGST-UHFFFAOYSA-N
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Description

2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one is a heterocyclic compound that belongs to the purine family. It is characterized by its unique structure, which includes a purine ring substituted with chlorine and methyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one typically involves the chlorination of 1,8-dimethyl-1,9-dihydro-6H-purin-6-one. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is treated with POCl3, resulting in the substitution of a hydrogen atom with a chlorine atom at the 2-position of the purine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in drug development.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1,8-dimethyl-1,9-dihydro-6H-purin-6-one, while oxidation might produce a corresponding purine oxide derivative.

Scientific Research Applications

2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,8-dimethyl-1,9-dihydro-6H-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 2-position and methyl groups at the 1 and 8 positions differentiate it from other purine derivatives, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

2-chloro-1,8-dimethyl-7H-purin-6-one

InChI

InChI=1S/C7H7ClN4O/c1-3-9-4-5(10-3)11-7(8)12(2)6(4)13/h1-2H3,(H,9,10)

InChI Key

LTNMRFQZCJQGST-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)N(C(=N2)Cl)C

Origin of Product

United States

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